

# An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No.: B1268023

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of **5-Bromo-2-methoxybenzenesulfonyl chloride**. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamide derivatives for medicinal chemistry.

## Physicochemical Properties

**5-Bromo-2-methoxybenzenesulfonyl chloride** is a white crystalline solid.<sup>[1][2]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	23095-05-8	<sup>[3][4][5]</sup>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrClO <sub>3</sub> S	<sup>[3][4][6]</sup>
Molecular Weight	285.54 g/mol	<sup>[3][4]</sup>
Melting Point	115-118 °C	<sup>[3][7]</sup>
Appearance	White crystalline solid	<sup>[1][2]</sup>
Purity	Typically >97%	<sup>[3]</sup>

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **5-Bromo-2-methoxybenzenesulfonyl chloride**. While a comprehensive public dataset for this specific molecule is not readily available, data for structurally related compounds provide valuable reference points.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are based on the analysis of similar structures, such as 2-bromo-5-methoxyphenyl methanesulfonate and 4-cyano-2-methoxybenzenesulfonyl chloride.<sup>[8][9]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~4.0	s	3H	-OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~158	C-OCH <sub>3</sub>
~135	C-SO <sub>2</sub> Cl
~134	Ar-CH
~128	Ar-CH
~118	C-Br
~114	Ar-CH
~57	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and other functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase, though access to the full spectrum requires registration.[\[10\]](#)

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1380-1365	Strong	SO <sub>2</sub> asymmetric stretching
1190-1170	Strong	SO <sub>2</sub> symmetric stretching
1280-1240	Strong	Ar-O-C asymmetric stretching
1050-1010	Medium	Ar-O-C symmetric stretching
850-750	Strong	C-H out-of-plane bending (aromatic)
600-500	Strong	S-Cl stretching

## Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-2-methoxybenzenesulfonyl chloride** would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
284/286/288	$[\text{M}]^+$	Molecular ion peak cluster showing the isotopic pattern of Br and Cl.
249/251	$[\text{M}-\text{Cl}]^+$	Loss of chlorine.
205/207	$[\text{M}-\text{SO}_2\text{Cl}]^+$	Loss of the sulfonyl chloride group.

## Experimental Protocols

### Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

The primary synthetic route to **5-Bromo-2-methoxybenzenesulfonyl chloride** is the chlorosulfonation of 4-bromoanisole.[\[11\]](#)

Reaction:



Procedure:

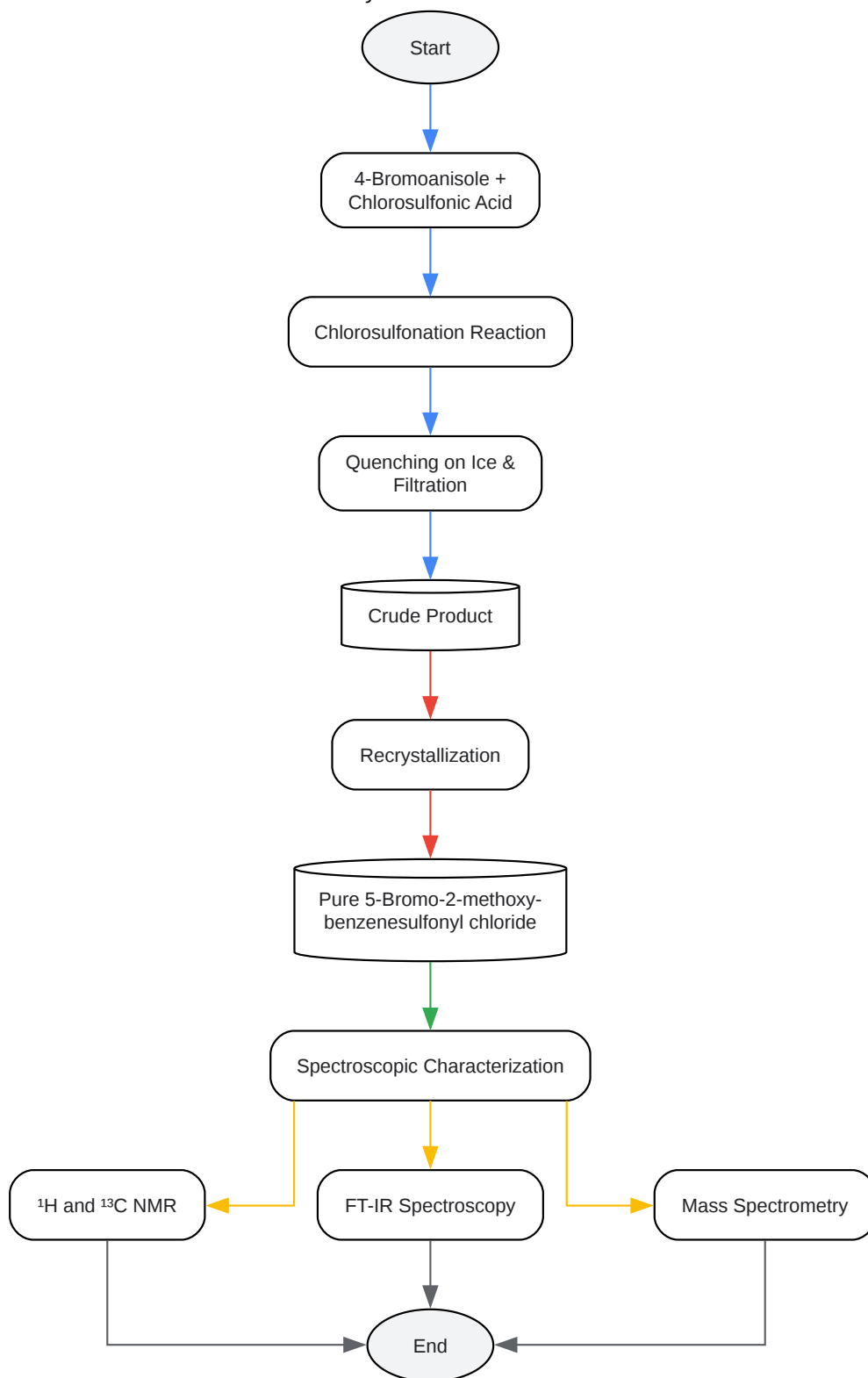
- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
- **Reagent Addition:** Cool the flask in an ice bath. To one equivalent of 4-bromoanisole, slowly add 3-5 equivalents of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **5-Bromo-2-methoxybenzenesulfonyl chloride**.

## Workflow for Synthesis and Characterization

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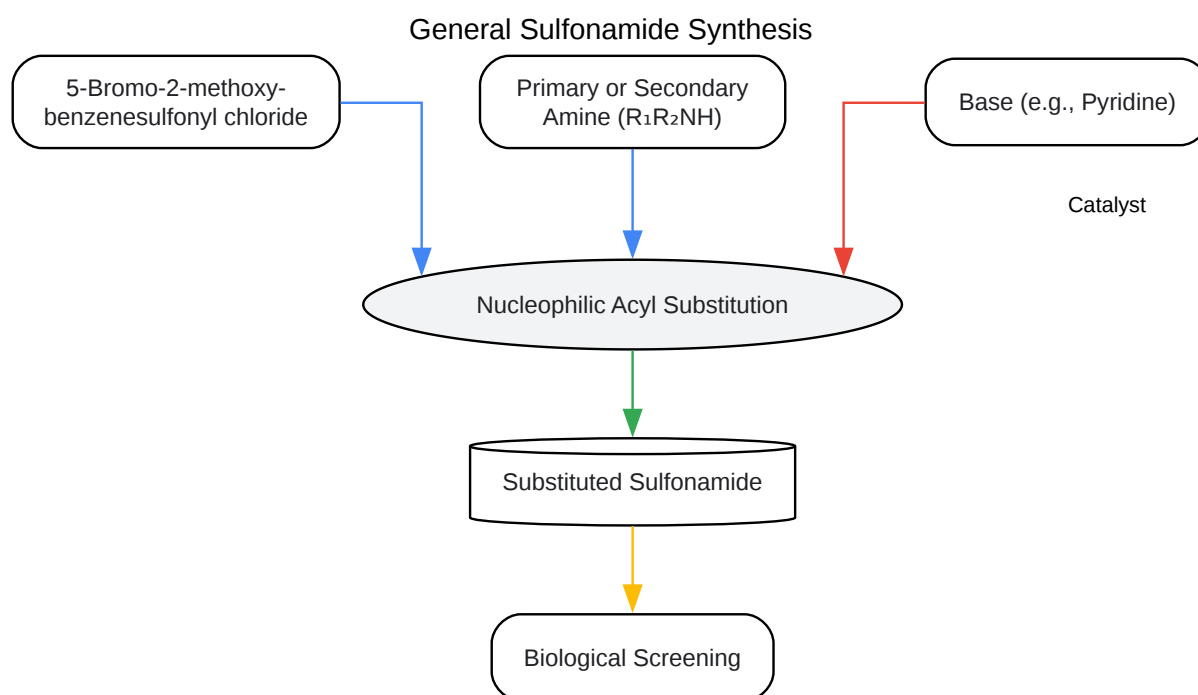
Caption: A generalized workflow for the synthesis and spectroscopic characterization.

## Applications in Drug Discovery

Benzenesulfonyl chloride derivatives are important scaffolds in medicinal chemistry. The resulting sulfonamides can be designed to interact with a variety of biological targets. While specific biological activities for **5-Bromo-2-methoxybenzenesulfonyl chloride** are not extensively documented, it serves as a valuable building block for creating libraries of novel sulfonamide-containing compounds for screening against various therapeutic targets.

## General Sulfonamide Synthesis Pathway

The primary utility of **5-Bromo-2-methoxybenzenesulfonyl chloride** in drug development is its reaction with primary or secondary amines to form sulfonamides.



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Caption: Reaction pathway for the synthesis of sulfonamides from the title compound.

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